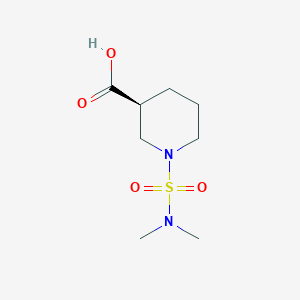
(3S)-1-(dimethylsulfamoyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S)-1-(dimethylsulfamoyl)piperidine-3-carboxylic acid, also known as DSPC, is a chemical compound that has been of great interest to scientists due to its potential applications in various fields. DSPC is a piperidine derivative that has been synthesized using different methods.
Scientific Research Applications
Understanding Biocatalyst Inhibition
Carboxylic acids, due to their microbial inhibitory properties, present a significant area of study in microbial biotechnology. Research highlights the impact of carboxylic acids like hexanoic and decanoic acids on microbes such as Escherichia coli and Saccharomyces cerevisiae, aiming to identify strategies to increase microbial robustness against these inhibitors. This knowledge is pivotal in biorenewable chemical production, where carboxylic acids can serve as precursors for various industrial chemicals (Jarboe et al., 2013).
Atmospheric Organic Molecules
The study of atmospheric Humic-Like Substances (HULIS), which resemble carboxylic acids, provides insights into atmospheric chemistry and pollution. These studies help in understanding the formation, behavior, and impact of organic molecules in the atmosphere, with implications for environmental science and atmospheric pollution remediation (Graber & Rudich, 2005).
Anticancer Potential of Carboxylic Acid Derivatives
Carboxylic acid derivatives have been extensively researched for their anticancer properties. Cinnamic acid and its derivatives, for example, have received attention due to their potential as traditional and synthetic antitumor agents. The synthesis and biological evaluation of these compounds in anticancer research offer a promising avenue for developing new therapeutic agents (De, Baltas, & Bedos-Belval, 2011).
Exploration of Phosphonic Acids
Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, find applications in drug development, surface functionalization, and as bioactive compounds. The synthesis and applications of phosphonic acids cover a wide range of research fields, including chemistry, biology, and physics, making them relevant for studies involving compounds like "(3S)-1-(dimethylsulfamoyl)piperidine-3-carboxylic acid" (Sevrain et al., 2017).
Carboxylic Acids in Liquid-Liquid Extraction
Research on the recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) technologies is significant for the bio-based production of plastics and other materials. This research focuses on developing new solvent systems for efficient carboxylic acid extraction, which is essential for sustainable chemical production processes (Sprakel & Schuur, 2019).
properties
IUPAC Name |
(3S)-1-(dimethylsulfamoyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S/c1-9(2)15(13,14)10-5-3-4-7(6-10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVDFRDSNBLLIF-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1CCC[C@@H](C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methylbenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2575602.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[(4-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2575606.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2575607.png)


![1-[[7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2575610.png)
![6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2575611.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2575614.png)

![2-(3,4-dimethoxyphenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2575618.png)
![1,7-dimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2575619.png)
![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2575623.png)